![molecular formula C16H16N6O3 B2996468 N-((3-(2-氧代-1,2-二氢吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)-4,5,6,7-四氢-1H-吲唑-3-甲酰胺 CAS No. 2034319-64-5](/img/structure/B2996468.png)
N-((3-(2-氧代-1,2-二氢吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)-4,5,6,7-四氢-1H-吲唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16N6O3 and its molecular weight is 340.343. The purity is usually 95%.
BenchChem offers high-quality N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学转化
研究重点是合成和转化相关的杂环化合物,由于其潜在的生物活性,它们在药物化学中至关重要。例如,El’chaninov 等人(2018 年)对“7-(呋喃-2-基)-1-甲基-1H-吡唑并[4,3-g][1,3]苯并噻唑的合成和一些转化”的研究讨论了合成复杂杂环结构的方法,这与开发新的治疗剂有关 (El’chaninov、Aleksandrov 和 Stepanov,2018 年)。
生物活性和药物发现
具有相似结构特征的化合物已被探索其生物活性。例如,Bacchi 等人(2005 年)研究了杂环衍生物在氧化条件下的合成,产生了具有潜在药理特性的化合物 (Bacchi、Costa、Della Ca’、Gabriele、Salerno 和 Cassoni,2005 年)。此外,Lalpara 等人(2021 年)的“新型二氢嘧啶衍生物的合成和体外抗糖尿病筛选”举例说明了探索 N-取代杂环化合物抗糖尿病特性的过程,表明此类结构的治疗潜力 (Lalpara、Vachhani、Hadiyal、Goswami 和 Dubal,2021 年)。
抗菌活性
相关结构的抗菌潜力一直是研究的主题。例如,Balandis 等人(2019 年)的“3-取代 1-(2-甲基-5-硝基苯基)-5-氧代吡咯烷衍生物的合成和抗菌活性”显示了具有显着抗菌活性的吡咯烷酮衍生物的合成,表明探索此类化合物的生物活性非常重要 (Balandis、Anusevičius、Šiugždaitė、Kantminienė 和 Mickevičius,2019 年)。
材料科学和高能材料
杂环化合物的合成和表征还在材料科学和高能材料的开发中得到应用。Yu 等人(2017 年)的“基于 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃作为不敏感高能材料的化合物”突出了基于恶二唑的化合物在不敏感高能材料中的合成和应用,强调了此类化学结构在各个科学领域的通用性 (Yu、Cheng、Ju、Lu、Lin 和 Yang,2017 年)。
作用机制
Target of Action
The primary target of the compound is currently under investigation . The compound is being studied in clinical trials for the treatment of relapsed/refractory small cell lung cancer (SCLC), castration-resistant prostate cancer, and follicular lymphoma .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that could potentially inhibit the growth of cancer cells .
Biochemical Pathways
It is likely that the compound affects pathways related to cell growth and proliferation, given its potential use in cancer treatment .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation . The compound is being studied for its potential antitumor effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
属性
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c23-15-10(5-3-7-17-15)14-19-12(25-22-14)8-18-16(24)13-9-4-1-2-6-11(9)20-21-13/h3,5,7H,1-2,4,6,8H2,(H,17,23)(H,18,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTFJGLTGNTRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCC3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。